1H-Pyrazole-4-acetic acid, 1,3-diphenyl-

Description

Significance of Pyrazole (B372694) Core in Medicinal and Agrochemical Chemistry Research

The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a highly valued scaffold in both medicinal and agrochemical research. mdpi.com Its unique structural and electronic properties allow for versatile chemical modifications, making it a "privileged scaffold" in drug discovery. nih.gov Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties. nih.govnih.gov This has led to the incorporation of the pyrazole nucleus into numerous commercially successful pharmaceuticals and agrochemicals. nih.govmdpi.com

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. mdpi.com A few years later, in 1889, Edward Buchner achieved the first synthesis of the parent pyrazole compound. mdpi.com Early academic investigations focused on understanding the fundamental reactivity and properties of this new class of heterocycles. A classical and enduring method for synthesizing substituted pyrazoles, known as the Knorr pyrazole synthesis, involves the condensation reaction between β-diketones and hydrazine (B178648) derivatives. This method, also developed by Knorr, provided a straightforward route to a variety of pyrazole structures and remains a cornerstone of pyrazole synthesis.

In modern chemical research, the pyrazole scaffold is more relevant than ever. It is a key building block in the development of targeted therapies, particularly in oncology. nih.gov Several FDA-approved protein kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, highlighting its importance in cancer treatment. nih.gov Beyond medicine, pyrazole derivatives are integral to the agricultural industry, where they are used as effective herbicides and fungicides. mdpi.com The versatility of the pyrazole ring also extends to materials science, with research exploring its use in the creation of novel conductive polymers and luminescent compounds. wisdomlib.org The ongoing interest in pyrazole chemistry is driven by its metabolic stability and its capacity to act as a versatile pharmacophore, enabling the design of new molecules with tailored biological and physical properties. nih.gov

Structural Classification and Nomenclature of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-

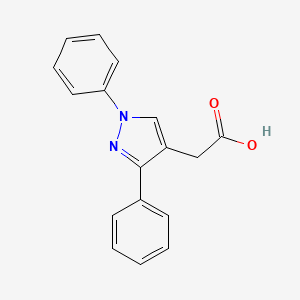

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- belongs to the class of heterocyclic compounds known as pyrazoles. Specifically, it is a highly substituted derivative. The core of the molecule is the 1H-pyrazole ring. Its systematic nomenclature precisely describes the arrangement of its substituents:

1,3-diphenyl- : This indicates that two phenyl groups are attached to the pyrazole ring. One is at the nitrogen atom in position 1, and the other is at the carbon atom in position 3.

1H-Pyrazole : This specifies the parent heterocycle, a five-membered ring with two adjacent nitrogen atoms, with the saturated position (bearing a hydrogen or substituent) being at nitrogen-1.

4-acetic acid : This denotes that an acetic acid group (-CH₂COOH) is attached to the carbon atom at position 4 of the pyrazole ring.

The formal IUPAC name for this compound is (1,3-diphenyl-1H-pyrazol-4-yl)acetic acid . It is classified as a pyrazole-based carboxylic acid derivative.

Table 1: Structural and Chemical Identifiers for (1,3-diphenyl-1H-pyrazol-4-yl)acetic acid

| Identifier | Value |

| Molecular Formula | C₁₇H₁₄N₂O₂ |

| IUPAC Name | (1,3-diphenyl-1H-pyrazol-4-yl)acetic acid |

| Compound Class | Heterocyclic Compound, Azole, Pyrazole, Carboxylic Acid |

| Core Scaffold | 1H-Pyrazole |

| Substituents | Phenyl (at N1), Phenyl (at C3), Acetic Acid (at C4) |

Overview of Academic Research Trajectories for Pyrazole-Based Carboxylic Acid Derivatives

Academic research into pyrazole-based carboxylic acid derivatives, including compounds structurally related to (1,3-diphenyl-1H-pyrazol-4-yl)acetic acid, is predominantly focused on their potential applications in medicinal chemistry and organic synthesis. smolecule.com

One major research trajectory involves the synthesis and evaluation of these compounds for a wide array of pharmacological activities. ontosight.ai Studies have demonstrated that pyrazole carboxylic acids and their esters can possess significant anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.gov For instance, research has shown that certain pyrazole carboxylic acid derivatives exhibit potent anti-inflammatory and analgesic activities. nih.gov The carboxylic acid moiety is often crucial for biological activity, as it can participate in key binding interactions with biological targets like enzymes and receptors.

Another significant area of research uses pyrazole carboxylic acids as versatile building blocks in organic synthesis. smolecule.com The functional groups on these molecules—the carboxylic acid and the pyrazole ring itself—can be readily modified to create more complex molecular architectures. Researchers have utilized them to prepare fused heterocyclic systems and other novel compounds with potential bioactivity. smolecule.com For example, derivatives like 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which can be synthesized from related precursors, serve as key intermediates in the synthesis of compounds evaluated as potential inhibitors of various enzymes or as anticancer agents. nih.govwisdomlib.orgekb.eg This line of inquiry is vital for discovering new lead compounds in drug development. rsc.org

Table 2: Investigated Biological Activities of Pyrazole Carboxylic Acid Derivatives

| Biological Activity | Research Focus |

| Anti-inflammatory | Inhibition of enzymes like COX and mPGES-1. nih.govontosight.ai |

| Anticancer | Antiproliferative effects against various cancer cell lines. smolecule.comrsc.org |

| Antimicrobial | Activity against specific bacterial and fungal strains. nih.govsmolecule.com |

| Analgesic | Evaluation in pain models, often linked to anti-inflammatory action. asianjpr.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-diphenylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16(21)11-14-12-19(15-9-5-2-6-10-15)18-17(14)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKGHLXNGWRSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368230 | |

| Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834317 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40278-34-0 | |

| Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Group Transformations of 1h Pyrazole 4 Acetic Acid, 1,3 Diphenyl

Reactivity of the Pyrazole (B372694) Ring System in 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-

The 1,3-diphenyl-substituted pyrazole nucleus is characterized by significant aromatic stability, rendering it resistant to many common chemical reagents. globalresearchonline.net However, its reactivity can be manifested under specific and often energetic conditions, leading to alterations of the heterocyclic core.

Electrophilic substitution on the pyrazole ring, such as halogenation, is a well-documented transformation. The regioselectivity of this reaction is highly predictable. For unsubstituted pyrazoles, electrophilic attack occurs preferentially at the C4 position due to its higher electron density. globalresearchonline.netresearchgate.net In the case of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-, the C4 position is already substituted with the acetic acid group. Consequently, electrophilic halogenation would be directed to the next most activated position, which is the C5 position of the pyrazole ring.

Various reagents can be employed for the halogenation of pyrazoles. N-halosuccinimides (NCS, NBS, NIS) are commonly used for chlorination, bromination, and iodination, respectively, often under mild conditions. researchgate.net Greener chemistry protocols have also been developed, utilizing ammonium (B1175870) halides in combination with an oxidant like hydrogen peroxide in an acetic acid solvent system. researchgate.net

| Reaction Type | Reagent | Predicted Position of Substitution | Rationale |

| Bromination | N-Bromosuccinimide (NBS) | C5 | C4 is blocked; C5 is the next most electron-rich position. |

| Chlorination | N-Chlorosuccinimide (NCS) | C5 | C4 is blocked; C5 is the next most electron-rich position. |

| Iodination | N-Iodosuccinimide (NIS) | C5 | C4 is blocked; C5 is the next most electron-rich position. |

The pyrazole ring is an aromatic heterocycle and is generally considered to be in a high oxidation state, making it highly resistant to further oxidation under typical conditions. globalresearchonline.net The stability of the aromatic system means that oxidative degradation of the ring requires harsh reagents and conditions, which are often non-selective.

However, a relevant oxidative process in the context of pyrazole chemistry is the aromatization of its reduced precursor, pyrazoline. The oxidation of a 1,3,5-trisubstituted 2-pyrazoline (B94618) to its corresponding pyrazole is a common and efficient transformation. researchgate.net This demonstrates that the 1,3-diphenylpyrazole core of the target molecule represents a thermodynamically stable, oxidized state. Oxidizing agents such as tetrabutylammonium (B224687) peroxydisulfate (B1198043) have been effectively used for this type of oxidative aromatization, converting the dihydro-pyrazole (pyrazoline) ring into the fully aromatic pyrazole ring. researchgate.net

In contrast to its resistance to oxidation, the pyrazole ring can be reduced under certain conditions. The most common reduction pathway involves the saturation of one of the double bonds in the ring to form a pyrazoline (dihydropyrazole). Catalytic hydrogenation is a standard method to achieve this transformation. globalresearchonline.net The reduction of the pyrazole ring in 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- would yield the corresponding 1,3-diphenyl-2-pyrazoline-4-acetic acid or 1,3-diphenyl-3-pyrazoline-4-acetic acid, depending on the conditions.

Pyrazolines are an important class of heterocycles in their own right and are often synthesized not by the reduction of pyrazoles, but by the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. jocpr.comresearchgate.net This synthetic route underscores the relationship between the oxidized (pyrazole) and reduced (pyrazoline) forms of the heterocyclic system.

Transformations Involving the Acetic Acid Moiety

The carboxylic acid group of the acetic acid side chain at the C4 position is the most reactive functional group in the molecule under standard organic synthesis conditions. It readily undergoes reactions typical of carboxylic acids, most notably esterification and amidation.

The conversion of the carboxylic acid to esters and amides is a straightforward and high-yielding process, crucial for modifying the molecule's solubility, polarity, and biological interactions. These reactions typically proceed via the activation of the carboxyl group.

Esterification can be achieved through several methods. The classic Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, reaction with an alkyl halide under basic conditions can yield the corresponding ester.

Amidation requires the coupling of the carboxylic acid with a primary or secondary amine. This reaction is generally facilitated by a coupling agent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby forming an activated intermediate that readily reacts with the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The synthesis of amide derivatives from the closely related 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid has been successfully demonstrated using such standard coupling protocols. researchgate.net

| Reaction | Reagents | Product | Typical Conditions |

| Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ | Methyl (1,3-diphenyl-1H-pyrazol-4-yl)acetate | Reflux in methanol |

| Amidation | Benzylamine, EDC, HOBt | N-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide | Room temperature in a solvent like DMF or CH₂Cl₂ |

| Amidation | Piperidine (B6355638), DCC | 1-((1,3-diphenyl-1H-pyrazol-4-yl)acetyl)piperidine | Room temperature in a solvent like CH₂Cl₂ |

Decarboxylation and Related Reactions

The carboxylic acid group of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide. While direct decarboxylation studies on this specific compound are not extensively detailed in the provided literature, related transformations offer insight into this reactivity. For instance, a common route to obtaining pyrazole-4-acetic acids involves the oxidative decarboxylation of corresponding pyrazolylpyruvic acids. This process is typically achieved using hydrogen peroxide. umich.edu

The synthesis of pyrazole-4-acetic acids from 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can be accomplished through an intermediate step involving the formation of pyrazolylpyruvic acids. These precursors are then subjected to oxidative decarboxylation to yield the final acetic acid derivative. umich.edu

Table 1: Synthesis of Pyrazole-4-acetic acids via Oxidative Decarboxylation

| Precursor | Reagent | Product | Reference |

|---|

Reactions at the α-Carbon of the Acetic Acid Side Chain

The α-carbon of the acetic acid side chain in 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is activated by the adjacent carboxylic acid group, making it a potential site for various chemical transformations. Although specific examples involving this exact molecule are limited in the reviewed literature, general reactions of α-carbons in similar structures include halogenation, alkylation, and condensation reactions.

The synthesis of related pyrazole derivatives often starts from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. ekb.egnih.govresearchgate.net Condensation of this aldehyde with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or 3-methyl-1-phenylpyrazolin-5-(4H)-one, is a common strategy. umich.eduekb.eg For instance, the Knoevenagel condensation of 1,3-diphenyl-1H-pyrazol-4-carbaldehyde with 3-methyl-1-phenylpyrazolin-5-(4H)-one yields 4-pyrazolylmethylenepyrazol-5-one. umich.edu This highlights the reactivity of the position that would be analogous to the α-carbon of the acetic acid side chain.

Furthermore, pyrazole-4-acetonitriles can be synthesized from pyrazolylpyruvic acids by reaction with a mixture of hydroxylamine (B1172632) and acetic anhydride, indicating that the position can be functionalized to introduce different groups. umich.edu

Reactivity of the Phenyl Substituents

The two phenyl rings attached to the pyrazole core at positions 1 and 3 are key to the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. The electronic nature of the pyrazole ring influences the reactivity and orientation of substitution on these phenyl groups.

Electrophilic Aromatic Substitution on Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. makingmolecules.commasterorganicchemistry.com In the case of 1,3-diphenyl-1H-pyrazole derivatives, the phenyl group at the N-1 position is particularly susceptible to electrophilic attack. Studies on related N-aryl pyrazolines have shown that electrophilic substitution, such as reactions with benzenediazonium (B1195382) chloride, occurs at the para position of the N-phenyl group. researchgate.net This suggests that the pyrazole ring acts as an activating group, directing incoming electrophiles to the para position of the N-1 phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require an acid catalyst to generate a strong electrophile that can be attacked by the aromatic ring. makingmolecules.commasterorganicchemistry.com The mechanism generally involves the initial attack of the aromatic π-system on the electrophile to form a cationic intermediate (sigma complex), followed by deprotonation to restore aromaticity. makingmolecules.comresearchgate.net

Table 2: General Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ (equivalent) |

| Halogenation (Chlorination) | Cl₂, AlCl₃ | Cl⁺ (equivalent) |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

For 1,3-diphenyl-1H-pyrazole derivatives, the substitution is anticipated to occur preferentially on the N-1 phenyl ring due to the electronic influence of the pyrazole heterocycle.

Derivatization Strategies and Analogue Design Based on 1h Pyrazole 4 Acetic Acid, 1,3 Diphenyl

Design and Synthesis of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- Analogues

The synthesis of analogues based on the 1H-pyrazole-4-acetic acid, 1,3-diphenyl- framework frequently employs 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde as a crucial intermediate. researchgate.netnih.gov This aldehyde is typically prepared via the Vilsmeier-Haack reaction performed on hydrazone precursors, which are themselves synthesized from substituted acetophenones and phenylhydrazines. nih.govresearchgate.net This versatile aldehyde serves as the primary starting point for extensive modifications at the C4 position.

The acetic acid side chain at the C4-position is a prime target for chemical modification to modulate the physicochemical properties and biological activity of the parent compound. Strategies range from simple chain extension to the complete replacement of the carboxyl group with bioisosteric equivalents or other functional moieties.

One common approach involves the Knoevenagel condensation of the precursor, 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde, with malonic acid in the presence of pyridine (B92270) and piperidine (B6355638) to yield 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid. researchgate.net This α,β-unsaturated acid can then be subjected to reduction, for instance using diimide generated from hydrazine (B178648) hydrate (B1144303) and an oxidizing agent, to produce the saturated 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acid, effectively extending the acetic acid chain. researchgate.net

The aldehyde precursor also enables the synthesis of analogues where the acetic acid group is replaced by more complex functionalities. For example, condensation with cyanoacetic hydrazide yields (E)-2-cyano-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)acetohydrazide, introducing a hydrazone linkage and a cyano group. researchgate.net Furthermore, reaction with barbituric acid or 2-thiobarbituric acid leads to the formation of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives. nih.gov In a similar fashion, the acetic acid moiety can be replaced with a thiazolidinedione N-acetic acid group, which can form crucial hydrogen bonds with biological targets. nih.govnih.gov

| Precursor | Reagent(s) | Resulting Side Chain Moiety |

| 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | Malonic acid, then Hydrazine Hydrate | Propanoic acid |

| 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | Cyanoacetic hydrazide | Methylene-acetohydrazide |

| 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | Barbituric acid | Methylene-pyrimidine-trione |

| 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | 2,4-Thiazolidinedione | Methylene-thiazolidinedione |

Attaching various heterocyclic systems to the C4-position of the 1,3-diphenylpyrazole core is a widely used strategy to explore new chemical space and identify novel bioactive compounds. The 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde intermediate is instrumental in this approach, serving as an electrophilic partner in condensation and multicomponent reactions.

Condensation of the aldehyde with compounds containing active methylene (B1212753) groups is a facile method for constructing new rings. For instance, reaction with barbituric acid or thiobarbituric acid under reflux conditions yields pyrimidine-trione and thio-pyrimidine-trione derivatives, respectively. nih.gov Similarly, reacting the aldehyde with malononitrile (B47326) in the presence of a base like piperidine can lead to the formation of dinitrile intermediates, which are precursors for more complex heterocycles. researchgate.net

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize structurally complex molecules in a single step. A notable example is the one-pot, three-component cyclocondensation of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde, malononitrile, and various thiols, which yields highly substituted pyridine derivatives fused to the pyrazole (B372694) core. researchgate.net

Another versatile method involves the initial formation of azomethines. The aldehyde can be reacted with hydrazine, semicarbazide, or thiosemicarbazide (B42300) to form the corresponding hydrazones, semicarbazones, or thiosemicarbazones. nih.gov These intermediates can then be subjected to a variety of cyclization reactions to introduce heterocycles such as pyrazoles, oxadiazoles, or thiadiazoles at the C4-position. nih.gov This strategy has been used to generate a wide array of new 1,3-diphenylpyrazoles with different heterocyclic moieties. nih.govekb.eg

| Reagent(s) for Condensation with Aldehyde | Resulting Heterocyclic Moiety at C4 |

| Barbituric acid / Thiobarbituric acid | Pyrimidine-2,4,6-trione / Thio-pyrimidine-2,4,6-trione |

| Malononitrile and Thiol derivatives (3-component) | Penta-substituted Pyridine |

| Hydrazine hydrate / Semicarbazide | Azomethine (precursor to other heterocycles) |

| 2-Amino-thiophene-3-carbonitrile | Thiophene-linked Pyrazole |

| 2-Iminothiazolidin-4-one | Pyrazolyl-2-iminothiazolidin-4-one |

Modifying the phenyl rings at the N1 and C3 positions of the pyrazole core is a key strategy for fine-tuning the electronic, steric, and lipophilic properties of the molecule. This approach allows for the optimization of interactions with biological targets. The synthesis of these analogues typically begins with appropriately substituted starting materials.

The general synthetic route involves the condensation of a substituted acetophenone (B1666503) with a substituted phenylhydrazine (B124118) to form a hydrazone intermediate. nih.govnih.gov Subsequent Vilsmeier-Haack cyclization and formylation yield the 1,3-diaryl-1H-pyrazole-4-carboxaldehyde core, which can then be further elaborated as described previously. nih.gov

A wide range of substituents have been incorporated onto both phenyl rings. For the phenyl group at the N1-position, variations are introduced by using different substituted phenylhydrazines, such as 4-chlorophenylhydrazine (B93024) or 2-nitrophenylhydrazine. nih.govnih.gov For the phenyl group at the C3-position, the diversity comes from the choice of the initial acetophenone. Examples include acetophenones bearing 4-alkoxy, 4-hydroxy, 4-nitro, 4-chloro, and 2-bromo groups. nih.govnih.gov This modular approach has been used to generate large libraries of compounds for screening, leading to the identification of potent inhibitors for various enzymes. nih.govekb.eg

| N1-Phenyl Precursor (Substituted Phenylhydrazine) | C3-Phenyl Precursor (Substituted Acetophenone) | Resulting Substituents (N1-Phenyl / C3-Phenyl) | Reference |

| 4-Chlorophenylhydrazine | 4-Alkoxyacetophenone | 4-Chloro / 4-Alkoxy | nih.gov |

| Phenylhydrazine | 4-Butoxyacetophenone | Unsubstituted / 4-Butoxy | nih.gov |

| 2-Nitrophenylhydrazine | 4-Hydroxyacetophenone | 2-Nitro / 4-Hydroxy | nih.gov |

| 2-Nitrophenylhydrazine | 4-Nitroacetophenone | 2-Nitro / 4-Nitro | nih.gov |

| Phenylhydrazine | 2-Bromoacetophenone | Unsubstituted / 2-Bromo | nih.gov |

Annulation Strategies for Expanding the 1,3-Diphenylpyrazole Core

Annulation, or ring-fusion, strategies are employed to construct polycyclic heterocyclic systems by building additional rings onto the 1,3-diphenylpyrazole scaffold. This expansion of the core structure can lead to compounds with rigid conformations and novel biological activities.

A key approach to annulation involves the use of a bifunctional intermediate, such as an enaminonitrile derived from the 1,3-diphenylpyrazole core. This intermediate can undergo cyclocondensation reactions with various reagents to form fused ring systems. For example:

Pyrrolo[2,3-c]pyrazoles : Reaction of the enaminonitrile intermediate with ethyl chloroacetate (B1199739) in refluxing DMF results in the formation of a fused pyrrole (B145914) ring, yielding ethyl 4-amino-1,3-diphenyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate.

Pyrazolo[3,4-b]pyridines : Cyclocondensation with diethyl malonate leads to the formation of a fused pyridine ring. A different route to this same core involves a multi-step synthesis starting from 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde, which is first converted to a 2-amino-3,5-dicyanopyridine derivative, followed by reaction with hydrazine to close the second pyrazole ring. researchgate.net

Pyrazolo[4,3-d]pyrimidines and Pyrazolothiazines : The enaminonitrile intermediate can also be reacted with reagents like carbon disulfide under different conditions to yield fused pyrimidine (B1678525) or thiazine (B8601807) rings.

These strategies demonstrate the utility of a strategically functionalized pyrazole core for the synthesis of complex, annulated heterocyclic systems.

| Fused System | Key Intermediate | Cyclization Reagent |

| Pyrrolo[2,3-c]pyrazole | Enaminonitrile of 1,3-diphenylpyrazole | Ethyl chloroacetate |

| Pyrazolo[3,4-b]pyridine | Enaminonitrile of 1,3-diphenylpyrazole | Diethyl malonate |

| Pyrazolo[3,4-b]pyridine | 2-Amino-pyridine derivative | Hydrazine hydrate |

| Pyrazolopyrimidine | Enaminonitrile of 1,3-diphenylpyrazole | Carbon disulfide (specific conditions) |

Synthesis of Dimeric and Polymeric Pyrazole-Based Scaffolds

While the synthesis of monomeric analogues of 1,3-diphenylpyrazole is extensively reported, the construction of dimeric and polymeric scaffolds from this specific core is a less explored area. However, established synthetic strategies for creating bis-pyrazole structures can be adapted to this framework. Dimeric compounds, which contain two pyrazole units, can be designed to interact with multiple binding sites or to span larger biological targets.

One common strategy for dimerization involves using a linker to connect two pyrazole units. For instance, a bis-pyrazole was synthesized by reacting (3,5-dimethyl-1H-pyrazol-1-yl)methanol with a diamine linker. This suggests a potential route starting from 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-, where the carboxylic acid could be reduced to an alcohol, converted to a leaving group (e.g., an alkyl halide), and then reacted with a suitable difunctional linker like a diamine or dithiol to form a dimeric scaffold.

Another established approach involves the condensation of two equivalents of a pyrazole derivative with one equivalent of an aldehyde, forming an arylmethylene bridge. An example is the synthesis of 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) from an aromatic aldehyde and two units of a pyrazolone (B3327878). This principle could be applied by reacting a suitable pyrazole nucleophile with a bis-aldehyde linker, or conversely, by reacting two equivalents of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde with a molecule containing two active methylene groups bridged by a linker.

These approaches provide a conceptual framework for the rational design and synthesis of dimeric structures derived from the 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- scaffold, opening avenues for developing molecules with novel pharmacological profiles.

Spectroscopic Characterization Methodologies in the Study of 1h Pyrazole 4 Acetic Acid, 1,3 Diphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is used to identify the number and type of hydrogen atoms present. The spectrum is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring, the two phenyl substituents, and the acetic acid moiety.

Key expected signals include:

A singlet for the proton at the C5 position of the pyrazole ring (H-5). In similar 1,3-diphenylpyrazole structures, this proton typically appears as a sharp singlet in the downfield region, often around 8.0-8.7 ppm, due to the aromatic nature of the heterocyclic ring. ekb.egmdpi.com

A singlet corresponding to the two methylene (B1212753) protons (-CH₂-) of the acetic acid group. This signal is anticipated to appear in the range of 3.7-4.0 ppm.

A broad singlet for the acidic proton of the carboxylic acid group (-COOH). This signal is characteristically downfield, often appearing above 10.0 ppm, and its position can be concentration-dependent and exchangeable with D₂O.

A complex series of multiplets in the aromatic region (typically 7.2-7.9 ppm) corresponding to the ten protons of the two phenyl rings attached at the N1 and C3 positions of the pyrazole core. ekb.eg

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | ~ 7.20 - 7.90 | Multiplet (m) | 10H |

| Pyrazole C5-H | ~ 8.00 - 8.70 | Singlet (s) | 1H |

| Methylene (-CH₂-) | ~ 3.70 - 4.00 | Singlet (s) | 2H |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet (br s) | 1H |

Carbon-13 NMR (¹³C NMR) including DEPT Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy can be used to differentiate between methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary carbons. For 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-, the spectrum would confirm the presence of 17 distinct carbon signals.

Key expected signals include:

A signal for the carbonyl carbon (-C=O) of the acetic acid group, typically found in the highly deshielded region of 170-180 ppm.

Signals for the carbons of the pyrazole ring (C3, C4, and C5). Based on related structures, these are expected in the aromatic region between approximately 115 and 155 ppm. mdpi.comresearchgate.net

Multiple signals in the aromatic region (~118-140 ppm) corresponding to the carbons of the two phenyl rings.

A signal for the methylene carbon (-CH₂-) of the acetic acid side chain, expected in the range of 30-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-

| Carbon Type | Predicted Chemical Shift (δ, ppm) | DEPT Information |

| Carbonyl (-C =O) | ~ 170 - 180 | Quaternary (C) |

| Pyrazole C3, C5 | ~ 140 - 155 | Quaternary (C) |

| Phenyl (quaternary) | ~ 135 - 140 | Quaternary (C) |

| Phenyl (CH) | ~ 118 - 130 | Methine (CH) |

| Pyrazole C4 | ~ 115 - 125 | Quaternary (C) |

| Methylene (-C H₂-) | ~ 30 - 40 | Methylene (CH₂) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- would exhibit characteristic absorption bands confirming its key structural features. wisdomlib.org

Expected characteristic absorption bands include:

A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid.

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. ekb.eg

Multiple sharp bands in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching.

Bands around 2850-2960 cm⁻¹ from the aliphatic C-H stretching of the methylene group.

Absorptions in the 1450-1600 cm⁻¹ range corresponding to C=C and C=N stretching vibrations within the aromatic phenyl and pyrazole rings. ekb.egmdpi.com

Table 3: Key IR Absorption Bands for 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Sharp, Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Sharp, Medium |

| Carbonyl C=O | Stretch | 1700 - 1725 | Sharp, Strong |

| Aromatic C=C / C=N | Stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- (C₁₇H₁₄N₂O₂), the molecular weight is 278.31 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 278.

The fragmentation pattern can provide further structural confirmation. Plausible fragmentation pathways for this molecule include:

Loss of the carboxyl group (-COOH), resulting in a fragment ion at m/z = 233.

Loss of the entire acetic acid side chain (-CH₂COOH), leading to a fragment ion at m/z = 219.

Further fragmentation of the diphenyl pyrazole core, which is a characteristic feature in the mass spectra of pyrazole derivatives. researchgate.net

Table 4: Expected Mass Spectrometry Data for 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-

| m/z Value | Identity |

| 278 | [M]⁺ (Molecular Ion) |

| 233 | [M - COOH]⁺ |

| 219 | [M - CH₂COOH]⁺ |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the empirical formula of a compound by measuring the mass percentages of its constituent elements (carbon, hydrogen, nitrogen). The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. For C₁₇H₁₄N₂O₂, the results must align with the calculated percentages to confirm the compound's purity and elemental composition. ekb.eg

Table 5: Theoretical Elemental Analysis for C₁₇H₁₄N₂O₂

| Element | Theoretical Percentage (%) |

| Carbon (C) | 73.37 |

| Hydrogen (H) | 5.07 |

| Nitrogen (N) | 10.07 |

| Oxygen (O) | 11.49 |

Computational Chemistry and Theoretical Studies on 1h Pyrazole 4 Acetic Acid, 1,3 Diphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in providing detailed information about the electronic structure and properties of molecules like 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-. eurasianjournals.com These computational methods allow for the calculation of various molecular properties and reactivity descriptors that help in predicting the chemical behavior of the compound. researchgate.net

The electronic structure of pyrazole (B372694) derivatives is characterized by the distribution of electron density, which can be visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy band gap (ΔE), is a crucial parameter for determining molecular reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

Theoretical calculations can determine a range of reactivity descriptors. researchgate.net These parameters provide a quantitative basis for predicting how 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- might interact with other chemical species.

Table 1: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Symbol | Significance |

|---|---|---|

| Energy Band Gap | ΔE | Indicates chemical reactivity and stability. |

| Chemical Potential | μ | Measures the tendency of electrons to escape from a system. |

| Electronegativity | χ | Describes the power of an atom to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Chemical Softness | S | The reciprocal of hardness, indicating polarizability. |

This table outlines common descriptors calculated via quantum chemical methods to predict molecular reactivity. researchgate.net

By analyzing these descriptors, researchers can predict the most likely sites for electrophilic and nucleophilic attacks, understand the molecule's kinetic stability, and gain insights into its potential reaction mechanisms. Such computational investigations are fundamental in the rational design of new derivatives with desired chemical properties. eurasianjournals.com

Molecular Docking Simulations for Ligand-Target Interactions (General Theoretical Framework)

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govnih.gov This method is crucial in drug discovery for modeling the interaction between a small molecule, such as 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-, and a protein at the atomic level. nih.gov The primary goal is to predict the structure of the ligand-receptor complex and estimate the binding affinity. researchgate.net

The theoretical framework of molecular docking involves two main, interconnected steps: nih.govresearchgate.net

Sampling: This stage involves generating a wide range of possible conformations of the ligand and its various positions and orientations (poses) within the binding site of the target protein. nih.govresearchgate.net The flexibility of both the ligand and, in more advanced methods, the receptor can be considered during this process. nih.gov

Scoring: After generating multiple poses, a scoring function is used to evaluate and rank them. nih.gov This function calculates a score that aims to approximate the binding free energy of the protein-ligand complex. The pose with the best score is considered the most likely binding mode. researchgate.net

Table 2: Core Components of Molecular Docking

| Component | Description | Key Objective |

|---|---|---|

| Search Algorithm | Explores the conformational space of the ligand and its orientation within the receptor's active site. | To generate a diverse set of possible binding poses efficiently. nih.gov |

| Scoring Function | Estimates the binding affinity for each generated pose. | To accurately rank the poses and distinguish the correct binding mode from incorrect ones. nih.gov |

This table summarizes the fundamental components of the molecular docking process. nih.govnih.govresearchgate.net

Modern drug discovery heavily relies on in-silico simulations like molecular docking to screen large virtual libraries of compounds, identify potential "hit" compounds, and optimize them into more potent "lead" compounds. researchgate.netsemanticscholar.org For pyrazole derivatives, docking studies have been instrumental in predicting their binding modes and affinities to various biological targets, thereby guiding the design of new therapeutic agents. eurasianjournals.comresearchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov Computational methods provide a powerful platform for establishing these relationships, allowing for the systematic analysis of how modifications to a molecular scaffold, like that of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-, affect its therapeutic properties. mdpi.com

Computational SAR analysis often begins with R-group decomposition, where a common scaffold is identified within a series of compounds, and the variations at different substitution points (R-groups) are cataloged. youtube.com By correlating these structural variations with measured biological activity, predictive models can be built.

One key computational SAR technique is the analysis of matched molecular pairs. This involves identifying pairs of compounds that differ by only a single, well-defined structural modification. youtube.com Analyzing the change in activity between these pairs provides direct insight into the impact of that specific chemical transformation. Another approach is the Structure-Activity Landscape Index (SALI), which helps identify "activity cliffs"—pairs of structurally similar compounds that exhibit a large difference in activity. youtube.com These cliffs are particularly informative for understanding critical structural determinants of activity.

For pyrazole derivatives, SAR studies have been crucial in optimizing their activity for various therapeutic targets. For instance, studies have explored how different substituents on the phenyl rings and the pyrazole core impact their inhibitory potency against specific enzymes or their anticancer effects. researchgate.netnih.gov These computational analyses guide medicinal chemists in designing new derivatives with improved potency and selectivity. nih.govmdpi.com

Table 3: Computational SAR Approaches

| Method | Principle | Application |

|---|---|---|

| R-Group Decomposition | Identifies a common core and tabulates substituent variations (R-groups) across a chemical series. | Organizes chemical data to visualize how different substituents at specific positions affect activity. youtube.com |

| Matched Pair Analysis | Compares the activity of two molecules that differ by a single, minor structural change. | Quantifies the effect of specific structural modifications on biological activity. youtube.com |

| Activity Cliff Analysis (SALI) | Identifies pairs of structurally similar compounds with a sharp drop-off in activity. | Highlights small structural changes that have a disproportionately large impact on activity, revealing key interaction points. youtube.com |

This table describes common computational techniques used in Structure-Activity Relationship (SAR) studies. youtube.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its biological function, as it dictates how the molecule can interact with its biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. bohrium.com For a flexible molecule like 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-, which has rotatable bonds connecting the phenyl rings and the acetic acid group to the pyrazole core, understanding its preferred conformations is essential.

Computational methods can explore the potential energy surface of a molecule to find its most stable conformers. While X-ray crystallography can reveal the conformation in the solid state, theoretical calculations are necessary to understand the molecule's shape in a gaseous or solution phase, which may be more relevant to its biological activity. bohrium.com Studies on similar pyrazolone (B3327878) derivatives have shown that even small changes in the molecular structure, such as altering a linker between rings, can significantly impact the preferred conformation, shifting it from a folded to an open state. bohrium.com

Molecular Dynamics (MD) simulations complement static conformational analysis by providing a dynamic view of the molecule's behavior over time. eurasianjournals.com MD simulations model the atomic motions of the molecule, offering insights into its flexibility, conformational stability, and the dynamic nature of its interactions with its environment (e.g., water or a protein binding site). mdpi.com For pyrazole derivatives, MD simulations can explore the dynamic behavior and conformational space, helping to validate docking results and provide a more realistic picture of the ligand-receptor binding event. eurasianjournals.commdpi.com

Exploration of Biological Activities of 1h Pyrazole 4 Acetic Acid, 1,3 Diphenyl Analogues in Pre Clinical Research

Anti-inflammatory Activity Profiling in In Vitro and In Vivo Models (Pre-clinical)

Derivatives of 1,3-diphenyl-1H-pyrazole have demonstrated notable anti-inflammatory effects in a range of preclinical studies. semanticscholar.orgnih.gov In vivo models, such as the carrageenan-induced paw edema test in rats, have been utilized to assess the anti-inflammatory potential of these compounds. nih.govnih.gov For instance, 1-phenyl-1H-pyrazole-5-acetic acid and its alpha-methyl derivative showed strong anti-inflammatory activity in such models. semanticscholar.org Certain novel synthesized heterocyclic compounds incorporating the 1,3-diphenyl-1H-pyrazole core exhibited significant anti-inflammatory effects when compared to the reference drug, diclofenac. nih.gov The anti-inflammatory action of some analogues is attributed to the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov

A primary mechanism underlying the anti-inflammatory activity of pyrazole (B372694) analogues is the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. researchgate.net

Several 1,3-diphenyl-1H-pyrazole derivatives have been identified as potent inhibitors of COX-1 and COX-2 enzymes. researchgate.netsemanticscholar.org The development of dual COX/LOX inhibitors is a key research focus, as this may offer a better therapeutic profile with fewer side effects compared to selective COX inhibitors. researchgate.net For example, N-substituted [phenyl-pyrazolo]-oxazin-2-thiones, which are structurally related to pyrazole acetic acids, have shown significant, dose-dependent inhibitory action against both COX and LOX enzymes. researchgate.netsemanticscholar.org Specifically, the substitution of an oxo-group with a thioxo-group was found to enhance the inhibitory action. semanticscholar.org Other related compounds, such as 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones, have been identified as novel inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2. nih.gov

| Compound Analogue | Target Enzyme | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| N-phenyl-[phenyl-pyrazolo]-oxazin-2-thione (4-methoxy-phenyl derivative) | COX-1 | 6.3 µM | researchgate.net |

| N-phenyl-[phenyl-pyrazolo]-oxazin-2-thione (4-Br-phenyl derivative) | COX-2 | 62 µM | researchgate.net |

| N-phenyl-[phenyl-pyrazolo]-oxazin-2-thione (4-methoxy-phenyl derivative) | LOX | 3.6 µM | researchgate.net |

| Pyrazoline 2g (a pyrazole precursor) | LOX | 80 µM | nih.gov |

Antimicrobial Activity Studies (Antibacterial, Antifungal)

Pyrazole derivatives have been extensively investigated for their antimicrobial properties, demonstrating efficacy against a variety of bacterial and fungal pathogens. scholarsresearchlibrary.comnih.govnih.gov Newly synthesized hybrid compounds combining pyrazole with pyrimidine (B1678525) and thiazole (B1198619) moieties have been evaluated for their antimicrobial efficiency against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, and the fungus Candida albicans. nih.gov

Studies have shown that specific substitutions on the pyrazole ring can significantly influence antimicrobial potency. For instance, some pyrazole-4-carboxamide derivatives with electron-donating groups displayed noticeable inhibition of bacterial growth against both Gram-negative and Gram-positive strains. japsonline.com In another study, a pyrazole derivative with a chloro substitution was found to be particularly effective against Xanthomonas Campestris and Aspergillus Niger. scholarsresearchlibrary.com The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

| Compound Analogue | Microorganism | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Compound 3 (a pyrazole derivative) | Escherichia coli | 0.25 µg/mL | nih.gov |

| Compound 4 (a pyrazole derivative) | Streptococcus epidermidis | 0.25 µg/mL | nih.gov |

| Compound 2 (a pyrazole derivative) | Aspergillus niger | 1 µg/mL | nih.gov |

| Pyrazole-clubbed thiazole (Compound 12) | Candida albicans | 5 µg/mL | nih.gov |

| Hydrazinecarbothioamide derivative (Compound 13) | Candida albicans | 5 µg/mL | nih.gov |

| Pyrazole-clubbed thiazole (Compound 12) | Bacillus subtilis | 5 µg/mL | nih.gov |

Anticancer Activity Investigations in Cell-Based Assays (Pre-clinical)

The anticancer potential of 1,3-diphenyl-1H-pyrazole analogues is a rapidly growing area of preclinical research. nih.govbohrium.com These compounds have demonstrated cytotoxic effects against a wide array of human cancer cell lines, including those from breast, lung, colon, and brain cancers. nih.govresearchgate.netbiomedpharmajournal.org The mechanism of action often involves the induction of apoptosis (programmed cell death) and inhibition of key cellular pathways involved in cancer progression. waocp.orgwaocp.org

For example, a series of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives exhibited a broad spectrum of growth inhibition on cancer cells, with some analogues showing IC₅₀ values in the low micromolar range. researchgate.net Similarly, pyrazole-indole hybrids have shown excellent anticancer performance against liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines. nih.govacs.org Other studies have identified 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives as potent agents against triple-negative breast cancer cells (MDA-MB-468). waocp.orgwaocp.org The anticancer efficacy of these compounds is often linked to the inhibition of various protein kinases and signaling pathways, such as EGFR, VEGFR-2, and PI3 kinase. nih.gov

| Compound Analogue | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivative | HT-29 (Colon) | 1.25-3.98 µM | researchgate.net |

| (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivative | PC-3 (Prostate) | 1.25-3.98 µM | researchgate.net |

| (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivative | A-549 (Lung) | 1.25-3.98 µM | researchgate.net |

| Pyrazole-indole hybrid (Compound 7a) | HepG2 (Liver) | 6.1 ± 1.9 µM | nih.govacs.org |

| Pyrazole-indole hybrid (Compound 7b) | HepG2 (Liver) | 7.9 ± 1.9 µM | nih.govacs.org |

| Coumarin pyrazole carbaldehyde (Compound P-03) | A-549 (Lung) | 13.5 mmol | biomedpharmajournal.org |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 µM (at 24h) | waocp.orgwaocp.org |

| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 (Breast) | 0.25 µM | nih.gov |

Other Investigational Biological Activities (e.g., Antidiabetic, Antioxidant, Antinociceptive, Enzyme Inhibitory)

Beyond the major areas of anti-inflammatory, antimicrobial, and anticancer research, analogues of 1,3-diphenyl-1H-pyrazole have been explored for a variety of other biological activities.

Antinociceptive Activity: Several pyrazole and pyrazoline derivatives have demonstrated analgesic (antinociceptive) properties in preclinical models like the acetic acid-induced writhing test. nih.gov For example, 1-phenyl-1H-pyrazole-5-acetic acid derivatives showed appreciable analgesic activities. semanticscholar.org

Antioxidant Activity: Certain pyrazole derivatives have been shown to possess antioxidant capabilities. nih.gov Synthesized 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one compounds exhibited good antioxidant activity as evaluated by assays such as DPPH radical scavenging. nih.gov

Enzyme Inhibitory Activity: The ability of pyrazole derivatives to inhibit various enzymes is a key aspect of their biological function. Besides COX and LOX, other enzymes have been identified as targets. Some 1-phenyl-1H-pyrazole derivatives can act as inhibitors of α-glucosidase, suggesting potential antidiabetic applications. nih.gov Additionally, other analogues have been studied as inhibitors of amine oxidases and mPGES-1, further highlighting their diverse biochemical interactions. nih.govglobalresearchonline.net

Agricultural Applications: Investigational Herbicidal and Insecticidal Properties

The pyrazole scaffold is not only important in pharmaceuticals but also in agrochemicals. royal-chem.com Numerous pyrazole derivatives have been synthesized and evaluated for their potential use as herbicides and insecticides. scholarsresearchlibrary.com

Herbicidal Activity: A range of pyrazole derivatives have shown promising herbicidal activity against various weed species in greenhouse evaluations. researchgate.netnih.gov For instance, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds exhibited good inhibitory effects on broadleaf weeds, with some achieving 100% inhibition of Amaranthus retroflexus L in post-emergence treatments. mdpi.com Other studies on substituted pyrazole isothiocyanates also reported excellent herbicidal activities against weeds like Echinochloa crusgalli L. and Cyperus iria L. mdpi.com

Insecticidal and Fungicidal Activity: The pyrazole core is a component of several commercial pesticides. scholarsresearchlibrary.comroyal-chem.com Research has explored pyrazole derivatives for their fungicidal activity, with some compounds showing non-specific activity against several tested fungi and others demonstrating excellent inhibitory activity against pathogens like Phomopsis sp. researchgate.net While specific studies on the insecticidal properties of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- analogues are less detailed in the provided context, the broader class of pyrazoles is known for such applications. scholarsresearchlibrary.com

Future Research Directions and Unexplored Avenues for 1h Pyrazole 4 Acetic Acid, 1,3 Diphenyl Research

Development of Novel Synthetic Pathways

While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research should prioritize the development of more efficient, sustainable, and regioselective synthetic routes for 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-. nih.govroyal-chem.com There is a growing interest in "Green Chemistry" approaches that utilize environmentally benign solvents like water, or solvent-free conditions, potentially employing microwave or ultrasonic irradiation to accelerate reactions and improve yields. mdpi.combohrium.com

Future avenues could explore:

Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine three or more reactants to construct the target molecule can significantly improve efficiency by reducing intermediate isolation steps, saving time, and minimizing waste. bohrium.com

Catalyst Innovation: Research into novel heterogeneous and homogeneous catalysts, such as silica-functionalized catalysts or transition-metal complexes, could offer higher yields and greater control over the reaction's regioselectivity. nih.govnumberanalytics.com

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- and its derivatives.

Advanced Derivatization for Enhanced Biological Profiles

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. royal-chem.comnih.govglobalresearchonline.net The 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- structure is an attractive starting point for creating new derivatives with enhanced potency and selectivity.

Future research should focus on systematic modifications of the core molecule:

Phenyl Ring Substitution: Introducing various electron-donating or electron-withdrawing groups onto the phenyl rings at the N1 and C3 positions can modulate the molecule's electronic properties and influence its biological activity. Studies on other pyrazole derivatives have shown that such substitutions can significantly impact their efficacy as antitumor or anti-inflammatory agents. researchgate.netrsc.org

Acetic Acid Moiety Modification: The carboxylic acid group can be converted into a variety of functional groups, such as esters, amides, or hydrazides, to create new chemical entities. These modifications can alter the compound's solubility, lipophilicity, and ability to interact with biological targets.

Hybrid Molecule Synthesis: Combining the 1,3-diphenyl-1H-pyrazole scaffold with other known pharmacophores, such as benzimidazole (B57391), can lead to hybrid compounds with potentially synergistic or novel mechanisms of action. globalresearchonline.net A series of 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole skeleton has already demonstrated potent anticancer and apoptosis-inducing activities. globalresearchonline.net

| Derivative Type | Potential Biological Activity | Rationale for Derivatization |

| Substituted Phenyl Analogs | Anticancer, Anti-inflammatory | Modulate electronic properties and target binding affinity. researchgate.netnih.gov |

| Amide/Ester Derivatives | Antimicrobial, Antiviral | Alter solubility, cell permeability, and hydrogen bonding capacity. nih.gov |

| Benzimidazole Hybrids | Apoptosis-Inducing Agents | Combine pharmacophores for synergistic effects. globalresearchonline.net |

In-depth Mechanistic Studies of Biological Interactions at a Molecular Level

To move beyond preliminary biological screening, it is crucial to understand how derivatives of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- interact with their biological targets at a molecular level. While some pyrazole derivatives have been identified as inhibitors of specific enzymes like BRAFV600E or as partial agonists for receptors like PPARγ, detailed mechanistic insights are often lacking. nih.govresearchgate.net

Future research should employ a range of biochemical and biophysical techniques:

Target Identification and Validation: For derivatives showing promising activity, identifying the specific protein or nucleic acid target is a primary goal.

Enzyme Kinetics and Inhibition Studies: Detailed kinetic analysis can reveal the mode of inhibition (e.g., competitive, non-competitive) and provide quantitative measures of potency (e.g., IC₅₀, Kᵢ values).

Structural Biology: X-ray crystallography or cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its target, revealing the precise molecular interactions that underpin its activity.

Cellular Mechanism of Action: Investigating downstream cellular effects, such as the induction of apoptosis, collapse of mitochondrial membrane potential, or generation of reactive oxygen species (ROS), can provide a more complete picture of the compound's biological impact. globalresearchonline.net

Applications in Materials Science and Catalysis

The utility of pyrazole derivatives extends beyond pharmacology into materials science and catalysis. nih.gov The unique electronic and coordination properties of the pyrazole ring make it a valuable component in the design of functional materials.

Unexplored avenues include:

Conductive Polymers and Photovoltaics: Pyrazole derivatives can be incorporated into polymer backbones or used as components in organic photovoltaic materials for solar energy applications. mdpi.com

Fluorescent Dyes and Sensors: The aromatic nature of the pyrazole system can be exploited to create novel fluorescent materials for use as dyes or as chemical sensors for detecting specific ions or molecules. rsc.org

Homogeneous Catalysis: Pyrazole-containing compounds can act as ligands that coordinate with metal centers, modifying the activity and selectivity of catalysts. nih.gov Protic pyrazoles have been shown to be versatile ligands in various catalytic transformations. nih.gov For instance, using pyrazoles as ligands can significantly enhance the catalytic activity of titanium iso-propoxide for ring-opening polymerization. nih.gov

| Potential Application Area | Relevant Property of Pyrazole Core | Example Research Direction |

| Materials Science | Aromaticity, Electron-rich nature | Development of pyrazole-based conductive polymers and photovoltaic materials. mdpi.com |

| Catalysis | Coordination ability, Amphiprotic character | Use as ligands to enhance the efficiency and selectivity of metal-based catalysts. nih.govnih.gov |

| Dyes and Pigments | Chromophoric potential | Synthesis of novel pyrazolone (B3327878) dyes for various industrial applications. mdpi.com |

Computational Design of New 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. These methods can be used to predict the properties of virtual compounds, prioritize synthetic targets, and provide insights into structure-activity relationships (SAR).

Future research should leverage computational approaches to:

Virtual Screening: High-throughput virtual screening of large compound libraries against known biological targets can identify new derivatives of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- with a high probability of being active.

Structure-Based Drug Design: Using the 3D structure of a target protein, new derivatives can be designed de novo to fit perfectly into the active site and form optimal interactions.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, the potency of new, unsynthesized compounds can be predicted.

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior of the compound and its interaction with a biological target over time, providing a deeper understanding of binding affinity and mechanism.

By systematically pursuing these future research directions, the scientific community can fully explore and harness the potential of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- and its derivatives, leading to innovations in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for 1,3-diphenyl-1H-pyrazole derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation or [3+2] cycloaddition. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form pyrazole carboxylate intermediates, which are hydrolyzed to carboxylic acids .

- Vilsmeier-Haack Reaction : Used to introduce aldehyde groups at the 4-position of pyrazole rings, as seen in 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives .

- 3-Arylsydnones and Dihalo-Alkenes : Efficient synthesis of 4-halo-pyrazoles under mild conditions (e.g., room temperature, 12–24 hours) with yields up to 85% .

Key Variables : Solvent polarity, temperature, and substituent electronic effects (e.g., electron-withdrawing groups reduce cyclization efficiency).

Q. How is the crystal structure of 1,3-diphenyl-1H-pyrazole derivatives determined, and what are common structural motifs?

- Methodological Answer : X-ray crystallography is the gold standard. For example:

- Triclinic System (P1 space group) : Observed in 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, with unit cell parameters a = 10.1367 Å, b = 15.5952 Å, c = 16.7550 Å and angles α = 95.932°, β = 90.135°, γ = 116.36° .

- Planar Pyrazole Core : The central pyrazole ring is nearly planar, with phenyl substituents at positions 1 and 3 forming dihedral angles of 5–15° relative to the core .

Q. What spectroscopic techniques are used to characterize 1,3-diphenyl-1H-pyrazole derivatives?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns. For example, the aldehyde proton in 4-carbaldehyde derivatives appears at δ 9.8–10.2 ppm .

- FT-IR : Carboxylic acid derivatives show C=O stretching at 1680–1720 cm⁻¹, while aldehydes exhibit strong bands at ~1700 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 249.10 for CHNO) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of 1,3-diphenyl-1H-pyrazole-4-acetic acid in further functionalization?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., –NO, –COOH) at the 4-position increase electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions.

- Steric Effects : Bulky substituents at the 1- and 3-phenyl groups hinder access to the 4-position, reducing reaction efficiency. Computational studies (DFT) predict charge distribution and reactive sites .

Case Study : Fluorophenyl substituents enhance oxidative stability in antioxidant assays due to increased resonance delocalization .

Q. What strategies resolve contradictions in spectral data vs. computational predictions for pyrazole derivatives?

- Methodological Answer :

- DFT Benchmarking : Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-311++G(d,p) basis set). Discrepancies >5% suggest conformational flexibility or solvent effects .

- X-ray Validation : Use crystallographic data to confirm bond lengths/angles when NMR signals overlap (e.g., distinguishing between keto-enol tautomers) .

Q. How are structure-activity relationships (SAR) explored for 1,3-diphenyl-1H-pyrazole derivatives in biological studies?

- Methodological Answer :

- Functional Group Variation : Introduce –OH, –OCH, or halogens at phenyl rings to assess antioxidant/anti-inflammatory activity. For example, 4-carbaldehyde derivatives with –F substituents show enhanced radical scavenging (IC = 12–18 μM) .

- Docking Studies : Molecular docking against targets like COX-2 or NADPH oxidase identifies key interactions (e.g., hydrogen bonding with –COOH groups) .

Q. What are the challenges in scaling up pyrazole synthesis from milligram to gram scale?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.